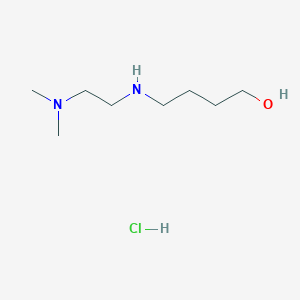

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride

Description

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride is a tertiary amine-containing alcohol hydrochloride salt. Its structure features a butanol backbone substituted with a dimethylaminoethylamino group, which confers both hydrophilic (due to the hydroxyl and protonated amine groups) and lipophilic (due to the alkyl chains) properties. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical formulations or chemical synthesis intermediates.

Properties

IUPAC Name |

4-[2-(dimethylamino)ethylamino]butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O.ClH/c1-10(2)7-6-9-5-3-4-8-11;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNZUPNAFMPINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2288710-40-5 | |

| Record name | 1-Butanol, 4-[[2-(dimethylamino)ethyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2288710-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride (C₈H₂₁ClN₂O, MW 196.72) features a four-carbon butanol chain substituted at the fourth position with a secondary amine linked to a dimethylaminoethyl group. The hydrochloride salt enhances solubility and stability, critical for handling hygroscopic amines.

Synthetic Routes

Direct Alkylation of 4-Aminobutan-1-ol

The most straightforward method involves alkylating 4-aminobutan-1-ol with 2-(dimethylamino)ethyl chloride.

Procedure :

- Reaction setup : 4-Aminobutan-1-ol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Base addition : Triethylamine (2.0 equiv) is added to scavenge HCl.

- Alkylation : 2-(Dimethylamino)ethyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at 20°C for 12–16 hours.

- Workup : The mixture is washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated.

- Salt formation : The free base is treated with HCl in ether to precipitate the hydrochloride.

Challenges :

Reductive Amination Strategy

To mitigate selectivity issues, reductive amination between 4-oxobutan-1-ol and dimethylaminoethylamine offers an alternative pathway.

Procedure :

- Condensation : 4-Oxobutan-1-ol reacts with excess dimethylaminoethylamine in methanol at 50°C.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate.

- Purification : The product is isolated via silica gel chromatography (EtOAc:MeOH 9:1).

Advantages :

Optimization Strategies

Protecting Group Utilization

To prevent undesired side reactions, transient protection of the hydroxyl or amine groups is employed:

Silyl Protection of Hydroxyl Group

- Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl)

- Conditions : TBDMSCl (1.1 equiv), imidazole (2.5 equiv), CH₂Cl₂, 0°C → 20°C, 3 hours

- Yield : 88–92%

Carbamate Protection of Amine

Post-protection alkylation improves yield to 60–65% by minimizing side reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Aldehydes, ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted amines and ethers.

Scientific Research Applications

Scientific Research Applications

The compound serves multiple roles in scientific research:

- Organic Synthesis : It is used as a building block for synthesizing complex organic molecules and can act as a catalyst in various chemical reactions.

- Biochemical Assays : The compound is employed in enzyme studies to understand enzyme mechanisms and interactions.

- Pharmaceutical Development : It plays a crucial role in drug discovery and development processes, particularly in creating new therapeutic agents.

- Industrial Applications : The compound is utilized in producing polymers, coatings, and other industrial chemicals.

The compound exhibits notable biological activity due to its unique structure:

Enzyme Modulation

It can influence enzyme kinetics by altering the activity of specific enzymes through direct interaction.

Anticancer Effects

Recent studies have demonstrated its potential anticancer properties. For example, derivatives of this compound showed antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Inhibition of microtubule polymerization |

| CA-4 | MCF-7 | 3.9 | Antimitotic properties |

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological effects, indicating that compounds with similar structures could cross the blood-brain barrier and modulate neurotransmitter systems, leading to applications in treating neurological disorders.

Case Studies

- In Vitro Studies : Research evaluating the effects of various derivatives on cell viability in cancer cell lines indicated significant reductions at low concentrations, showcasing the compound's potential as an anticancer agent.

- Stability Studies : Investigations into the stability of related compounds under physiological conditions revealed that structural modifications could enhance stability and bioavailability, which are critical for therapeutic efficacy.

Mechanism of Action

The mechanism by which 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride exerts its effects depends on its specific application. In catalytic reactions, it may act as a nucleophile or an electrophile, facilitating the formation of new chemical bonds. In biochemical assays, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways:

Catalysis: Targets include various organic substrates and intermediates in synthetic pathways.

Biochemical Assays: Interacts with enzymes, receptors, and other biomolecules involved in biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride with three structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Contains a methyl ester group and a methylamino substituent on a branched carbon chain.

- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using HCl in dioxane, yielding the hydrochloride salt in quantitative yield .

- Key Differences: Lacks the hydroxyl group present in the target compound, reducing hydrophilicity. The ester group increases susceptibility to hydrolysis compared to the stable alcohol moiety in this compound. Branched alkyl chains (3,3-dimethyl) may enhance steric hindrance, affecting receptor binding in biological applications.

| Property | 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol HCl | Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl |

|---|---|---|

| Functional Groups | Hydroxyl, tertiary amine | Ester, secondary amine |

| Solubility (Water) | High (due to HCl salt) | Moderate (ester group reduces polarity) |

| Stability | Stable under physiological pH | Prone to hydrolysis in basic conditions |

Methyl (2S)-2-[[(2,3-Difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate

- Structure: Features a difluorophenyl imine group and a methylamino ester.

- Applications : Acts as an intermediate in synthesizing fluorinated pharmaceuticals, leveraging the electron-withdrawing fluorine atoms to modulate reactivity .

- Key Differences: The difluorophenyl group introduces aromaticity and electron-deficient characteristics, unlike the aliphatic dimethylaminoethyl group in the target compound. The imine (Schiff base) functionality is redox-active, whereas the target compound’s amine groups are more chemically inert.

| Property | 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol HCl | Methyl (2S)-2-[[(2,3-Difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate |

|---|---|---|

| Aromaticity | None | Yes (difluorophenyl ring) |

| Reactivity | Low (stable amine) | High (imine group undergoes hydrolysis or reduction) |

| Biological Targeting | Likely CNS or antimicrobial | Fluorinated drug precursors (e.g., kinase inhibitors) |

2-(Dimethylamino)ethanol Hydrochloride

- Structure: Simplest analog, containing a dimethylamino group and a hydroxyl group on a two-carbon chain.

- Applications : Widely used as a buffering agent, catalyst, or precursor in surfactants.

- Key Differences: Shorter carbon chain reduces lipophilicity compared to the four-carbon chain in the target compound. Lacks the secondary amino group, limiting its ability to form hydrogen bonds or chelate metal ions.

| Property | 4-((2-(Dimethylamino)ethyl)amino)butan-1-ol HCl | 2-(Dimethylamino)ethanol HCl |

|---|---|---|

| Chain Length | C4 | C2 |

| Hydrogen Bond Donors | 2 (hydroxyl + secondary amine) | 1 (hydroxyl) |

| Applications | Potential drug intermediate | Industrial solvent, pH adjuster |

Biological Activity

4-((2-(Dimethylamino)ethyl)amino)butan-1-ol hydrochloride, often referred to as a dimethylamino derivative, is a compound that exhibits significant biological activity. Its unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure is characterized by a butanol backbone with a dimethylamino group, which enhances its solubility and reactivity. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

The biological effects of this compound depend on its interaction with biological targets:

- Enzyme Modulation : The compound can interact with enzymes, potentially altering their activity. This interaction may involve binding to active sites or allosteric sites, influencing enzyme kinetics.

- Cellular Pathways : It may affect cellular signaling pathways by modulating receptor activity or influencing the stability of cytoskeletal components such as tubulin .

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro studies demonstrated that derivatives similar to this compound exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin destabilization |

| 9q | MDA-MB-231 | 23 | Inhibition of microtubule polymerization |

| CA-4 | MCF-7 | 3.9 | Antimitotic properties |

Neuropharmacological Effects

The dimethylamino group suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This could lead to applications in treating neurological disorders.

Case Studies

- In Vitro Studies : A study evaluated the effects of various derivatives on cell viability in cancer cell lines. The results indicated significant reductions in cell viability at low concentrations, showcasing the compound's potential as an anticancer agent .

- Stability Studies : Research on the stability of related compounds under physiological conditions revealed that modifications to the structure could enhance stability and bioavailability, which are crucial for therapeutic efficacy .

Q & A

Basic: What are the recommended methods for synthesizing 4-((2-(dimethylamino)ethyl)amino)butan-1-ol hydrochloride, and how can intermediates be characterized?

Answer:

A common approach involves multi-step alkylation and amine protection/deprotection sequences. For example, reacting 2-(dimethylamino)ethylamine with a brominated butanol derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the intermediate, followed by HCl treatment for salt formation . Characterization of intermediates should include:

- 1H-NMR to confirm proton environments (e.g., δ ~2.2 ppm for dimethylamino protons, δ ~3.6 ppm for hydroxyl-bearing methylene groups) .

- HPLC-MS to verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 191.2 for the free base) .

Basic: How should researchers validate the purity of this compound for in vitro studies?

Answer:

Purity validation requires orthogonal analytical methods:

- Reverse-phase HPLC with UV detection (λ = 255 nm, similar to structurally related amines in ) using a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .

- Elemental analysis (C, H, N) to confirm stoichiometry of the hydrochloride salt .

- Karl Fischer titration to quantify residual water, critical for hygroscopic compounds .

Advanced: How can conflicting spectral data (e.g., NMR shifts) during synthesis be resolved?

Answer:

Discrepancies in NMR data often arise from solvent effects, salt forms, or tautomerism. Mitigation strategies include:

- Solvent standardization : Use DMSO-d₆ or CDCl₃ consistently and compare with literature (e.g., reports δ 9.0 ppm for amine protons in DMSO-d₆) .

- pH adjustment : Protonation states affect chemical shifts; confirm the hydrochloride form via chloride ion testing (e.g., AgNO₃ precipitation) .

- 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .

Advanced: What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

Answer:

Design a stability study with controlled variables:

- Temperature : Test -20°C (recommended in ), 4°C, and 25°C over 6–12 months .

- Humidity : Use desiccators at 15% and 75% relative humidity to assess hygroscopicity .

- Analytical endpoints : Monitor degradation via HPLC peak area loss and LC-MS for degradants (e.g., oxidation products) .

- Statistical analysis : Apply ANOVA to identify significant stability differences between conditions .

Advanced: How can researchers address low yields in the final hydrochloride salt formation step?

Answer:

Low yields may stem from incomplete precipitation or side reactions. Solutions include:

- Counterion screening : Test alternative acids (e.g., HBr, trifluoroacetic acid) for improved crystallinity .

- Solvent optimization : Use ethanol or acetone for better salt solubility control .

- Crystallization additives : Introduce seed crystals or surfactants to enhance nucleation .

Basic: What safety protocols are essential when handling this compound?

Answer:

Refer to SDS guidelines for structurally similar amines ():

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced: How can the compound’s receptor-binding affinity be evaluated in biological assays?

Answer:

Use radioligand displacement assays or surface plasmon resonance (SPR):

- Radiolabeling : Compete with [³H]-labeled ligands (e.g., serotonin/dopamine analogs) in membrane preparations .

- SPR : Immobilize target receptors on biosensor chips and measure real-time binding kinetics .

- Data normalization : Correct for non-specific binding using control wells with excess cold ligand .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Answer:

- Strict QC thresholds : Enforce ≥98% purity (HPLC) and ≤0.5% residual solvents (GC-MS) .

- Bioactivity normalization : Adjust dosing based on potency (e.g., IC₅₀ values) from each batch .

- Stability profiling : Pre-test batches under assay conditions (e.g., 37°C in PBS) to exclude degradation artifacts .

Basic: Which spectroscopic techniques are most reliable for structural elucidation?

Answer:

- FT-IR : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O stretch ~1050 cm⁻¹) .

- High-resolution MS : Confirm molecular formula (e.g., [C₈H₂₀ClN₂O]+ requires m/z 227.1185) .

- 13C-NMR : Resolve quaternary carbons (e.g., dimethylamino carbons at δ ~45 ppm) .

Advanced: How can researchers resolve discrepancies between computational and experimental logP values?

Answer:

Discrepancies arise from protonation state assumptions or solvent effects.

- Experimental logP : Measure via shake-flask method (octanol/water) at pH 7.4 and 2.0 to account for ionization .

- Computational adjustment : Use pKa-corrected algorithms (e.g., ACD/LogP) that include salt forms .

- Validation : Compare with structurally similar compounds (e.g., ’s phenylbutyric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.